molecular formula C13H9F3N2O2S B2801819 {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid CAS No. 506418-83-3

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid

Cat. No. B2801819
CAS RN: 506418-83-3
M. Wt: 314.28
InChI Key: ARCPLVXZOVIARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid” is a chemical compound with the molecular formula C13H9F3N2O2S and a molecular weight of 314.29 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidine derivatives containing an amide moiety have been synthesized for antifungal activities . The synthesis of these compounds involves various chemical reactions and techniques .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring and a trifluoromethyl group . The exact structure can be represented by the SMILES notation: C1=CC=C(C=C1)C2=CC(NC(N2)SCC(O)=O)C(F)(F)F .

Scientific Research Applications

Fluorescence Binding Studies

  • Synthesis and Binding Analysis : Novel p-hydroxycinnamic acid amides, including derivatives related to the specified chemical, were synthesized and their interactions with bovine serum albumin (BSA) were investigated through fluorescence and UV–vis spectral studies (Meng et al., 2012).

Synthesis and Characterization

  • Pyrimidine-Based 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : Pyrimidine, an essential component of nucleic acids, has potential applications in AIDS chemotherapy. This study focuses on cost-effective synthesis of novel pyrimidine scaffolds (Ajani et al., 2019).

Pharmacological and Biological Screening

  • Novel Pyrimidine Derivatives Synthesis : A series of new pyrimidine derivatives were synthesized and screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited significant activities (Bhat et al., 2014).

Hypolipidemic Activity

  • Novel Acetic Acid Derivatives Synthesis : A series of new 2‐(4‐(2‐amino‐6‐(4‐substituted phenyl) pyrimidin‐4‐yl)‐2‐substituted phenoxy) acetic acid derivatives were synthesized and evaluated for in vivo hypolipidemic activity in rats (Mokale et al., 2012).

Anti-Inflammatory Activity

  • Synthesis and Activity Evaluation : A series of acetic acid derivatives were synthesized and their in vivo anti-inflammatory activities were evaluated, showing moderate activity (Bahekar & Shinde, 2004).

Bioactivation and Metabolic Studies

  • Cytochrome P450 Bioactivation : The study investigates the bioactivation of compounds containing a terminal phenyl acetylene group, revealing formation of a benzaldehyde product and other oxidation products (Subramanian et al., 2011).

Synthesis of Novel Heterocyclic Compounds

  • Heterocyclic Chalcone Derivatives : The research discusses the synthesis and properties of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore, applied to polyester fibers (Ho & Yao, 2013).

Optical Exploration

  • Structural and Optical Analysis : The study explores the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, finding promising applications in medicine and nonlinear optics (Hussain et al., 2020).

properties

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)17-12(18-10)21-7-11(19)20/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCPLVXZOVIARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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